DN401 -

DN401

Catalog Number: EVT-1534612
CAS Number:
Molecular Formula: C13H9BrClN5O2
Molecular Weight: 382.602
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DN401 is a potent and selective TRAP1 Inhibitor with IC50 = 79 nM for TRAP1, and 698 nM for Hsp90. DN401 exhibited potent anticancer activity. DN401 exhibited cytotoxic activity that was superior to Hsp90 inhibitors in several human cancer cells. DN401 has superior cancer-specific cytotoxicity but reduced cytotoxic effects in normal cells compared with those of other Hsp90 inhibitors.
Source and Classification

DN401 is classified as a purine derivative, specifically a substituted pyrimidine compound. It was synthesized through a series of chemical reactions involving commercially available precursors, emphasizing the importance of structure-activity relationships in drug design. The compound's selectivity for TRAP1 over other chaperones makes it a valuable candidate for further research in oncology and related fields.

Synthesis Analysis

Methods and Technical Details

The synthesis of DN401 involves several key steps:

  1. Starting Materials: The synthesis begins with 4,6-dichloropyrimidine-2,5-diamine as the primary precursor.
  2. Electrophilic Substitution: A microwave-assisted electrophilic substitution reaction is performed with various benzyl amines to introduce different side chains onto the pyrimidine scaffold. This method enhances reaction efficiency and yield.
  3. Formation of Intermediates: The reaction produces intermediates such as N-benzylpyrimidine-2,4,5-triamines, which are crucial for further modifications.
  4. Final Product Formation: Subsequent reactions with urea or thiourea derivatives lead to the formation of DN401, characterized by its potent inhibitory activity against TRAP1.

The use of microwave-assisted synthesis not only accelerates the reaction times but also improves the yields of the desired products, making it an attractive method in pharmaceutical chemistry .

Molecular Structure Analysis

Structure and Data

DN401 features a complex molecular structure that includes a pyrimidine core substituted with various functional groups designed to enhance its binding affinity to TRAP1. The specific arrangement of atoms allows for optimal interaction with the target protein's active site.

  • Molecular Formula: C₁₄H₁₅ClN₄O₂
  • Molecular Weight: Approximately 304.75 g/mol
  • Key Functional Groups: The presence of halogen substituents and amine groups contributes to its biological activity by facilitating hydrogen bonding and other non-covalent interactions with TRAP1.

Crystallographic studies have provided insights into the binding modes of DN401 with TRAP1, revealing how structural features contribute to selectivity over similar proteins .

Chemical Reactions Analysis

Reactions and Technical Details

DN401 undergoes specific chemical reactions that define its interactions within biological systems:

  1. Binding Interactions: DN401 forms hydrogen bonds with key residues in the TRAP1 protein, particularly through interactions with Asn171 in the ATP-lid region.
  2. Selectivity Mechanism: The compound demonstrates a unique selectivity profile due to its ability to stabilize certain conformations of TRAP1 while destabilizing those of Hsp90α and Grp94.
  3. Inhibition Assays: In vitro assays have shown that DN401 exhibits an IC50 value of approximately 143 nM against TRAP1, indicating potent inhibitory activity compared to higher values against Hsp90α (431 nM) and Grp94 (448 nM) .

These reactions highlight the compound's potential as a selective therapeutic agent.

Mechanism of Action

Process and Data

The mechanism by which DN401 exerts its effects involves several steps:

  1. Inhibition of Chaperone Activity: By binding to TRAP1, DN401 inhibits its chaperone functions, disrupting protein folding processes essential for cellular homeostasis.
  2. Induction of Apoptosis: The inhibition leads to a cascade of events that can trigger apoptosis in cancer cells reliant on TRAP1 for survival.
  3. Molecular Dynamics Simulations: Studies using molecular dynamics simulations have demonstrated that DN401 maintains stable binding within the active site of TRAP1 over extended periods, confirming its potential effectiveness as an inhibitor .

This detailed understanding of its mechanism provides valuable insights into how DN401 could be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DN401 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, facilitating its use in biological assays.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data is not widely reported but is critical for formulation development.

These properties influence how DN401 can be administered and its behavior within biological systems.

Applications

Scientific Uses

DN401 has significant potential applications in scientific research:

  • Cancer Therapeutics: Due to its selective inhibition of TRAP1, DN401 is being explored as a candidate for cancer treatment, particularly in tumors that express high levels of this chaperone.
  • Biochemical Research: The compound serves as a tool for studying the roles of mitochondrial chaperones in cellular stress responses and their implications in various diseases.
  • Drug Development: Insights gained from DN401's structure-activity relationship can inform the design of new inhibitors targeting similar pathways in cancer biology.
Introduction to DN401

Background and Discovery as a TRAP1 Inhibitor

DN401 (Panvotinib-401) represents a novel class of targeted cancer therapeutics discovered through structure-activity optimization of HSP90 inhibitor scaffolds. The compound was specifically identified as a potent and selective TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) inhibitor with an IC₅₀ value of 79 nM, demonstrating approximately 9-fold greater specificity for TRAP1 over its weak inhibition of HSP90 (IC₅₀ = 698 nM) [1]. TRAP1 is a mitochondrial molecular chaperone belonging to the heat shock protein 90 (HSP90) family that plays crucial roles in maintaining proteostasis, regulating apoptosis, and promoting tumor cell survival under metabolic stress. The discovery of DN401 emerged from efforts to overcome the limitations of pan-HSP90 inhibitors, which exhibit significant toxicity due to their broad effects on multiple cellular pathways [1] [2]. DN401's distinct mechanism stems from its ability to selectively disrupt mitochondrial TRAP1 function without substantially compromising cytosolic HSP90 activity, positioning it as a promising candidate for targeted cancer therapy.

Table 1: Key Discovery Parameters of DN401

ParameterValueExperimental Context
TRAP1 Inhibition (IC₅₀)79 nMEnzyme activity assay
HSP90 Inhibition (IC₅₀)698 nMComparative enzyme activity assay
Selectivity Ratio~9:1TRAP1 vs. HSP90
Discovery TimelinePreclinicalNot yet clinically approved

Pharmacological Significance in Targeted Cancer Therapy

The pharmacological significance of DN401 lies in its cancer-selective cytotoxicity and potential to overcome limitations of conventional chemotherapeutics. Unlike traditional cytotoxic agents, DN401 exploits the mitochondrial vulnerabilities of cancer cells through precise inhibition of TRAP1-mediated protein folding and activation pathways [1]. TRAP1 is frequently overexpressed in diverse malignancies, including cervical cancer (HeLa), glioblastoma (T98G), lung cancer (H460), and prostate cancer (PC3), where it maintains mitochondrial integrity, suppresses oxidative stress, and confers treatment resistance [1] [2]. By selectively targeting this mitochondrial chaperone network, DN401 achieves tumor-selective bioactivity with reduced toxicity toward normal cells, as evidenced by preclinical studies demonstrating its minimal cytotoxic effects in non-transformed cell models [1]. This selectivity aligns with the evolving paradigm of molecularly targeted therapy in oncology, where agents directed against specific dysregulated pathways offer improved therapeutic indices compared to conventional chemotherapy [2] [9].

Research Objectives and Scope

The primary research objectives for DN401 focus on comprehensively characterizing its:

  • Molecular interactions with TRAP1 and downstream effectors
  • In vitro and in vivo anticancer efficacy across diverse tumor models
  • Mechanistic basis for cancer cell selectivity and mitochondrial dysfunction induction
  • Potential for combination therapy with conventional anticancer agents

The scope encompasses rigorous preclinical investigation of DN401's chemical properties, mechanism of action, and antitumor activity while explicitly excluding clinical translation aspects such as dosage optimization, human safety assessment, and pharmacokinetic profiling in patients. Research boundaries are defined by the compound's status as an investigational agent currently limited to non-clinical studies [1] [2].

Properties

Product Name

DN401

IUPAC Name

1-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine

Molecular Formula

C13H9BrClN5O2

Molecular Weight

382.602

InChI

InChI=1S/C13H9BrClN5O2/c14-8-2-10-9(21-5-22-10)1-6(8)4-20-12-7(3-17-20)11(15)18-13(16)19-12/h1-3H,4-5H2,(H2,16,18,19)

InChI Key

BIABSXPPEYWVER-UHFFFAOYSA-N

SMILES

NC1=NC(Cl)=C2C(N(CC3=C(Br)C=C(OCO4)C4=C3)N=C2)=N1

Solubility

Soluble in DMSO

Synonyms

DN401; DN-401; DN 401.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.